

YM-900: Application Notes and Protocols for In Vivo Neuroprotective Studies

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Compound of Interest		
Compound Name:	YM 900	
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Abstract

YM-900, also known as YM90K, is a potent and selective non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, with a higher affinity for the AMPA receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including stroke and epilepsy. These application notes provide detailed experimental protocols for in vivo studies using YM-900 to investigate its neuroprotective and anticonvulsant properties.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in neuronal function. However, excessive glutamate release can lead to excitotoxicity, a key pathological process in ischemic stroke and other neurodegenerative diseases. AMPA receptors, a subtype of ionotropic glutamate receptors, are central to mediating fast excitatory synaptic transmission. Their overactivation by glutamate leads to excessive calcium influx, triggering a cascade of intracellular events that result in neuronal damage and death.

YM-900 acts by blocking these receptors, thereby inhibiting the detrimental effects of excessive glutamate.[3] This document outlines protocols for evaluating the efficacy of YM-900 in rodent models of focal and global cerebral ischemia, as well as in a model of audiogenic seizures.





Data Presentation

Table 1: In Vitro Receptor Binding Affinity of YM-900

Receptor/Site	Ki (μM)
[3H]-AMPA	0.084
[3H]-Kainate	2.2
[3H]-L-glutamate (NMDA-sensitive site)	> 100
[3H]-Glycine (strychnine-insensitive site)	37

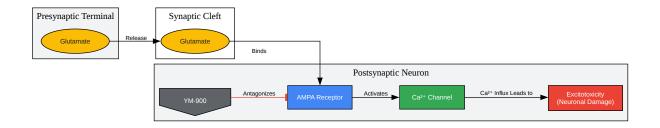
Data derived from in vitro binding assays using rat brain membranes.[3]

Table 2: In Vivo Efficacy of YM-900 in Animal Models

Animal Model	Species/Strain	Efficacy Endpoint	YM-900 Dose and Administration	Outcome
Audiogenic Seizure	DBA/2 Mice	Tonic Seizure Suppression	2.54 mg/kg (ED50), i.p.	Potent anticonvulsant effect with a short duration of action (30 min). [3]
Global Cerebral Ischemia	Mongolian Gerbils	Prevention of delayed neuronal death in hippocampal CA1 region	15 mg/kg, i.p. (x3), administered 1h post-ischemia	Significantly prevented delayed neuronal death.[3]
Focal Cerebral Ischemia	F344 Rats	Reduction of ischemic damage volume in the cerebral cortex	30 mg/kg, i.v. bolus + 10 mg/kg/h for 4h	Reduced the volume of ischemic damage.[3]



Signaling Pathway



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Caption: Mechanism of action of YM-900 in preventing excitotoxicity.

Experimental Protocols Evaluation of Anticonvulsant Activity in DBA/2 Mice

This protocol is designed to assess the efficacy of YM-900 in a model of audiogenic seizures.

Materials:

- YM-900
- Vehicle (e.g., saline, DMSO)
- DBA/2 mice (21-28 days old)
- Sound-attenuating chamber equipped with a bell (or other acoustic stimulus generator)
 capable of producing a 110 dB stimulus.
- Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

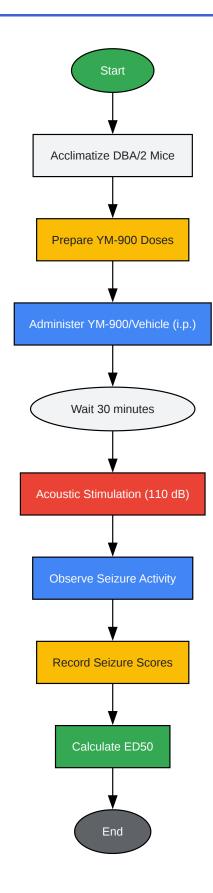
Methodological & Application





- Acclimatize DBA/2 mice to the housing facility for at least 3 days prior to the experiment.
- Prepare YM-900 solution in the appropriate vehicle. A range of doses should be prepared to determine the ED50.
- Administer YM-900 or vehicle to the mice via i.p. injection.
- At a predetermined time after injection (e.g., 30 minutes), place each mouse individually into the sound-attenuating chamber.
- Expose the mouse to the acoustic stimulus for 60 seconds or until a tonic seizure is observed.
- Record the incidence of wild running, clonic seizures, and tonic-clonic seizures. The primary endpoint is the prevention of the tonic seizure component.
- Calculate the ED50 value for the anticonvulsant effect.





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Caption: Workflow for the anticonvulsant activity protocol.



Neuroprotection in a Gerbil Model of Global Cerebral Ischemia

This protocol evaluates the neuroprotective effects of YM-900 on delayed neuronal death in the hippocampus following transient global cerebral ischemia.

Materials:

- YM-900
- Vehicle
- Mongolian gerbils (50-70 g)
- Anesthesia (e.g., isoflurane)
- Surgical instruments for vessel occlusion
- Aneurysm clips
- Histology equipment (for brain sectioning and staining)

Procedure:

- Anesthetize the gerbil.
- Make a ventral midline incision in the neck and expose both common carotid arteries.
- Induce global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for 5 minutes.
- · Remove the clips to allow reperfusion.
- Administer YM-900 (e.g., 15 mg/kg, i.p.) or vehicle at 1 hour post-ischemia, and repeat the administration at specified intervals if required (e.g., twice more at 3-hour intervals).
- Allow the animals to recover for a predetermined period (e.g., 7 days).

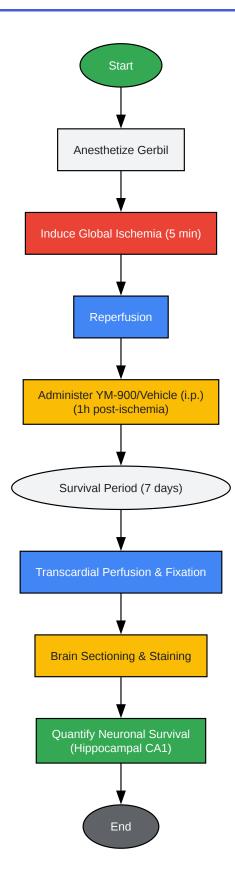
Methodological & Application





- Perfuse the animals transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
- Remove the brains and process for histology.
- Stain brain sections (e.g., with cresyl violet) to assess neuronal viability in the hippocampal CA1 region.
- Quantify the number of surviving neurons in the CA1 region to determine the neuroprotective effect of YM-900.





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Caption: Workflow for the global cerebral ischemia protocol.



Neuroprotection in a Rat Model of Focal Cerebral Ischemia

This protocol assesses the ability of YM-900 to reduce infarct volume in a model of permanent or transient middle cerebral artery occlusion (MCAO).

Materials:

- YM-900
- Vehicle
- F344 rats (or other suitable strain)
- Anesthesia
- Surgical instruments for MCAO (e.g., nylon suture)
- Equipment for measuring cerebral blood flow (optional)
- 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

- · Anesthetize the rat.
- Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using an intraluminal filament.
- For transient MCAO, withdraw the filament after a specific period (e.g., 90 minutes) to allow reperfusion. For permanent MCAO, leave the filament in place.
- Administer YM-900 or vehicle. For example, a 30 mg/kg intravenous (i.v.) bolus followed by a 10 mg/kg/h infusion for 4 hours.[3]
- Allow the animals to recover for 24-48 hours.
- Euthanize the animals and remove the brains.

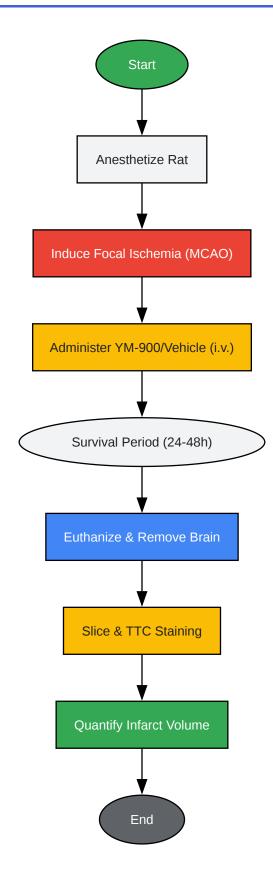
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- Slice the brains into coronal sections.
- Stain the sections with TTC. Viable tissue will stain red, while infarcted tissue will remain white.
- Quantify the infarct volume using image analysis software.





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Caption: Workflow for the focal cerebral ischemia protocol.



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